1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a unique structure that combines pyridine, pyrimidine, and piperazine moieties, making it a versatile candidate for various biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of pyrido[2,3-d]pyrimidine derivatives, followed by their coupling with piperazine and pyridine moieties under specific reaction conditions . The reactions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities
Piperazine Derivatives: Known for their wide range of pharmacological properties, including anti-cancer and anti-inflammatory effects
Uniqueness
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine stands out due to its unique combination of pyridine, pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H29N7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H29N7O/c1-2-10-26-23(7-1)31-17-15-30(16-18-31)12-3-4-19-33-21-8-13-32(14-9-21)25-22-6-5-11-27-24(22)28-20-29-25/h1-2,5-7,10-11,20-21H,8-9,12-19H2 |
InChI Key |
GXXZHZIMXTXXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=NC5=C4C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.